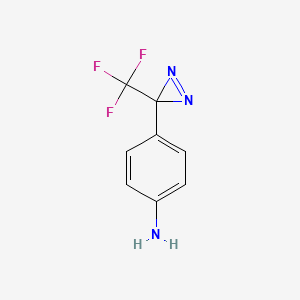

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline

Overview

Description

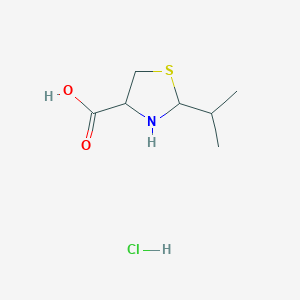

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline” is likely an organic compound containing a trifluoromethyl group and a diazirine group attached to an aniline base . Trifluoromethylated anilines are a class of compounds that have been widely used in medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline” would likely feature a benzene ring (from the aniline group) with a trifluoromethyl group, a diazirine group, and an amino group attached . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Trifluoromethylated anilines can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The presence of the diazirine group may also allow for photochemical reactions .Scientific Research Applications

Application in Surface Modification of Graphitic and Carbon Nanotubes

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline and similar compounds have been utilized as photoactivated carbene precursors. These compounds facilitate improved covalent surface modification of graphitic carbon and carbon nanotubes. This modification is key in enhancing the surface properties of these materials for various applications (Lawrence et al., 2011).

Use in Peptide Photoaffinity Reagents

This compound has been prepared as a part of peptide photoaffinity reagents. Its synthesis and the advantages of using it as a building block for peptide photoaffinity reagents have been discussed, highlighting its role in biochemical research (Shih & Bayley, 1985).

Photolysis Study

The photolysis of compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has been studied, providing insights into their chemical behavior and potential limitations in their use in photoaffinity probes (Platz et al., 1991).

Chromogenic Diazirine for Spectrophotometric Approaches

A derivative of this compound has been synthesized for use in spectrophotometric detection, providing a non-radioactive technique in photoaffinity labeling, which is crucial in studying biological macromolecules (Hatanaka et al., 1989).

Photocrosslinking in Molecular Biology

Derivatives of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline have been used in molecular biology for photocrosslinking experiments, demonstrating their significance in the study of molecular interactions and structures (Kogon et al., 1992).

Capturing MicroRNA Targets

This compound has been incorporated into RNA photo-cross-linking probes for identifying microRNA targets. This application is crucial for understanding gene regulation and expression in biological systems (Nakamoto & Ueno, 2014).

NLO Materials Synthesis

Derivatives of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline have been analyzed for their potential application in non-linear optical (NLO) materials through vibrational analysis, indicating their significance in the field of material science (Revathi et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYVARJFNZZBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)

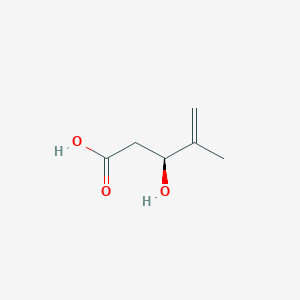

![7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1406767.png)

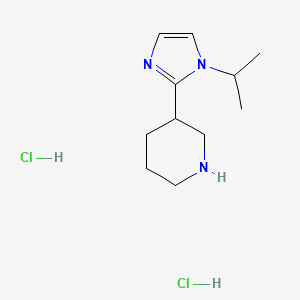

![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)

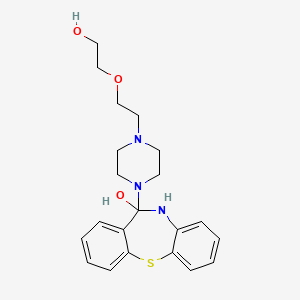

![4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B1406769.png)

![[2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406781.png)